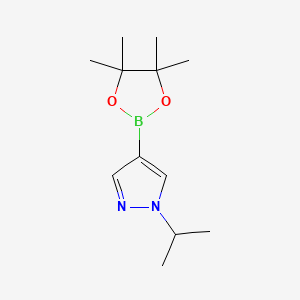

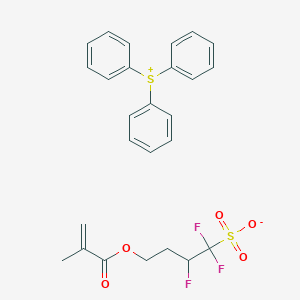

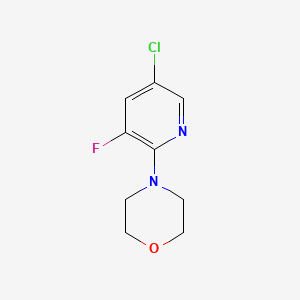

![molecular formula C13H9FN2 B1393444 6-Fluoro-1-phenyl-1H-benzo[d]imidazole CAS No. 1187385-88-1](/img/structure/B1393444.png)

6-Fluoro-1-phenyl-1H-benzo[d]imidazole

Overview

Description

6-Fluoro-1-phenyl-1H-benzo[d]imidazole is a compound that falls under the category of imidazole derivatives . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is known for its broad range of chemical and biological properties .

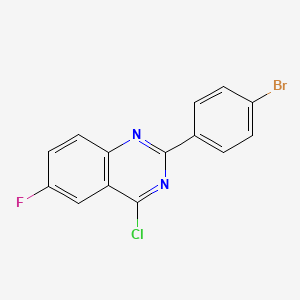

Synthesis Analysis

Imidazole was first synthesized by glyoxal and ammonia . There are various synthetic routes for imidazole and its derived products . For instance, Rajendran et al. synthesized 1-substituted-2-(5-substituted-1-phenyl-1-H-pyrazol-3-yl)-1H-benzo[d]imidazole and 4-(1-chloro-1H-benzo[d]imidazol-2-yl)-6-fluoropyrimidin-2-amine .Molecular Structure Analysis

The molecular structure of imidazole contains two nitrogen atoms, in which one nitrogen bears a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of two nitrogen atoms, it shows two equivalent tautomeric forms .Chemical Reactions Analysis

Imidazole is an amphoteric in nature, showing both acidic and basic properties . It has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities .Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . The molecular formula of this compound is C13H9FN2, and its molecular weight is 212.22200 .Scientific Research Applications

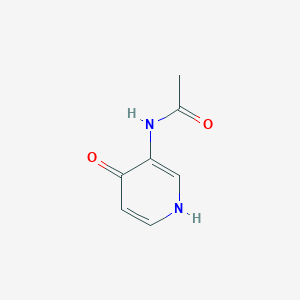

Synthesis and Pharmacological Screening

6-Fluoro-1-phenyl-1H-benzo[d]imidazole derivatives have been synthesized and examined for antibacterial and anti-inflammatory activity. These compounds are confirmed through various analytical techniques and evaluated for their physicochemical and pharmacokinetic properties, suggesting potential as antimicrobial and anti-inflammatory agents (Binoy et al., 2021).

Non-linear Optical Materials

Derivatives of this compound have been studied for their potential in non-linear optical (NLO) devices. These derivatives show significant values of molecular hyperpolarizabilities, indicating their usefulness as materials in various NLO applications (Manikandan et al., 2019).

Electroluminescent Materials

Imidazole-derived compounds, including those with this compound structures, have been synthesized for use in blue light-emitting devices. These compounds demonstrate strong deep blue emission and high efficiency in electroluminescence performance (Li et al., 2021).

Antitumor Agents

Certain this compound derivatives have been synthesized and evaluated for their antiproliferative effects against breast cancer cell lines. These findings highlight the potential of these compounds as leads in developing more effective cancer therapeutics (Karthikeyan et al., 2017).

Fluorescence Quenching Studies

Studies have been conducted on the fluorescence quenching properties of certain this compound derivatives, contributing to the understanding of their interactions with different materials and the potential for use in various sensing and optical applications (Karunakaran et al., 2013).

Mechanism of Action

Target of Action

It’s known that imidazole derivatives show a broad range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Mode of Action

Imidazole derivatives are known to interact with their targets in a variety of ways, leading to a wide range of biological effects .

Biochemical Pathways

Imidazole derivatives are known to interact with a variety of biochemical pathways, leading to their diverse biological activities .

Pharmacokinetics

Imidazole derivatives are generally known for their high solubility in water and other polar solvents, which can impact their bioavailability .

Result of Action

Imidazole derivatives are known to have a broad range of effects due to their interaction with various biological targets .

Action Environment

It’s known that the reaction conditions for the synthesis of imidazole derivatives can be mild enough for the inclusion of a variety of functional groups .

Safety and Hazards

Future Directions

Imidazole and its derivatives have a broad range of applications in the pharmaceutical industry, with many commercially available drugs containing the 1, 3-diazole ring . Future research may focus on the development of novel methods for the regiocontrolled synthesis of substituted imidazoles , and the design of new fluorescent molecules for potential applications in security systems, displays, sensors, memory devices, data storage, and optoelectronic devices .

properties

IUPAC Name |

6-fluoro-1-phenylbenzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9FN2/c14-10-6-7-12-13(8-10)16(9-15-12)11-4-2-1-3-5-11/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOOBHOSUWSKTTL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C=NC3=C2C=C(C=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60675177 | |

| Record name | 6-Fluoro-1-phenyl-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60675177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1187385-88-1 | |

| Record name | 6-Fluoro-1-phenyl-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60675177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

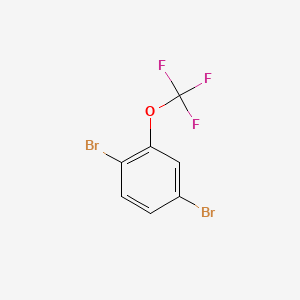

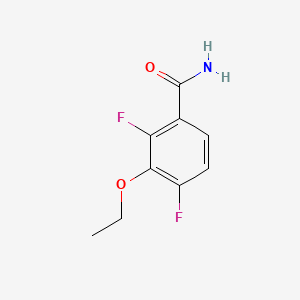

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Ethynylfuro[3,2-b]pyridine](/img/structure/B1393366.png)

![3-Methyl-3H-imidazo[4,5-b]pyridine-6-carbaldehyde](/img/structure/B1393367.png)

![Methyl 1-(4-methoxybenzyl)-2-oxo-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine-6-carboxylate](/img/structure/B1393374.png)

![N-(2-(Hydroxymethyl)furo[3,2-b]pyridin-7-yl)-pivalamide](/img/structure/B1393380.png)